

Comprehensive Spectroscopic Characterization: 1-(4-Bromophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	1-(4-Bromophenyl)cyclopropanecarboxamide
CAS No.:	847361-67-5
Cat. No.:	B3029953

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CAS Registry Number: 847361-67-5 Molecular Formula:

Molecular Weight: 240.10 g/mol [2]

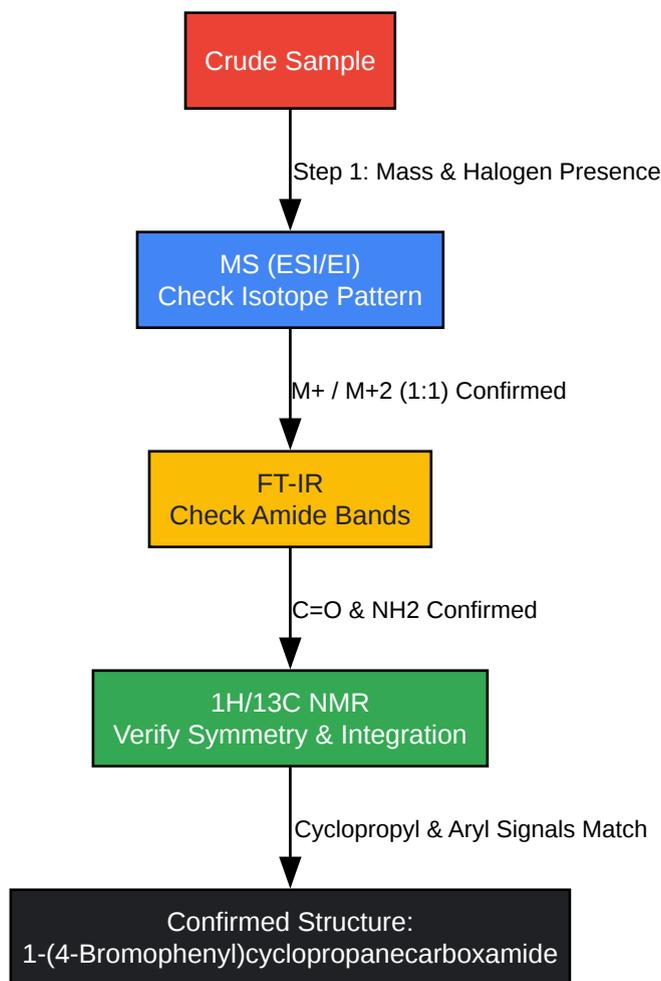
Executive Summary & Structural Logic

This compound features a cyclopropane ring substituted at the 1-position with a para-bromophenyl group and a primary carboxamide.[1] The structural elucidation relies on three distinct spectroscopic signatures:

- Mass Spectrometry (MS): The characteristic 1:1 isotopic ratio of Bromine ().
- Infrared (IR): The diagnostic Amide I/II bands and cyclopropyl C-H tension.[1]
- Nuclear Magnetic Resonance (NMR): The symmetry of the cyclopropane ring (AA'BB' system) and the para-substituted aromatic ring.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of **1-(4-Bromophenyl)cyclopropanecarboxamide** from crude reaction mixtures.



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Figure 1: Analytical workflow for structural validation.

Spectroscopic Atlas

A. Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive "fingerprint" in the mass spectrum.

[1]

- Ionization Mode: ESI (+) or EI (70 eV).
- Key Features:
 - Molecular Ion (

): The parent peak appears as a doublet separated by 2 mass units with nearly equal intensity.[1]

- m/z 240 () and m/z 242 ().
- Fragmentation:
 - [M - 44]: Loss of the amide group () typically yields the stabilized 1-(4-bromophenyl)cyclopropyl cation at m/z 196/198.[1]
 - [M - 17]: Loss of ammonia () to form the acylium ion or nitrile (less common in soft ionization).

B. Infrared Spectroscopy (FT-IR)

The amide functionality dominates the spectrum, distinguishing it from the nitrile precursor (which shows a sharp peak at $\sim 2230\text{ cm}^{-1}$).[1]

Functional Group	Frequency ()	Description
N-H Stretch	3350 – 3180	Doublet (asymmetric/symmetric stretch) characteristic of primary amides (). [1]
C-H (Aromatic)	3050 – 3000	Weak intensity.
C-H (Cyclopropyl)	3010 – 2990	Distinctive "stiff" C-H stretch, often slightly higher than alkyl C-H.
Amide I (C=O)	1650 – 1690	Strong, sharp band. Lower frequency than esters due to resonance. [1]
Amide II	1600 – 1640	N-H bending/C-N stretching combination. [1]
Aromatic C=C	1480 – 1500	Ring breathing modes. [1]
C-Br Stretch	1000 – 1075	Strong band, often in the fingerprint region. [1]

C. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing purity and substitution patterns.[\[1\]](#)

¹H NMR Data (400 MHz, DMSO-

)

Note: DMSO-

is preferred over

to visualize the amide protons, which often broaden or exchange in chloroform.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.48 – 7.52	Doublet (Hz)	2H	Ar-H (Ortho to Br)	Part of AA'BB' system.[1] Deshielded by Br.
7.28 – 7.32	Doublet (Hz)	2H	Ar-H (Meta to Br)	Ortho to the cyclopropyl ring. [1]
6.80 – 7.10	Broad Singlets	2H		Amide protons. [1] Often appear as two distinct broad peaks due to restricted rotation.[1]
1.40 – 1.48	Multiplet (AA'BB')	2H	Cyclopropyl	"Upper" face protons (cis to Ph or Amide).
1.05 – 1.12	Multiplet (AA'BB')	2H	Cyclopropyl	"Lower" face protons.[1]

Technical Note on Cyclopropane Symmetry: The cyclopropane ring possesses a plane of symmetry passing through C1 and the phenyl ring.[1] However, the protons on the "top" face (cis to the amide) are magnetically non-equivalent to those on the "bottom" face (trans to the amide), resulting in two distinct multiplets rather than a single peak.

C NMR Data (100 MHz, DMSO-

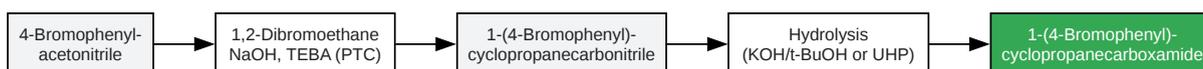
)

Chemical Shift (, ppm)	Carbon Type	Assignment
174.5	Quaternary (C=O)	Amide Carbonyl.[1]
140.2	Quaternary (Ar-C)	Ipsso carbon attached to Cyclopropane.[1]
131.2	CH (Ar)	Aromatic CH (Ortho to Br).[1]
129.5	CH (Ar)	Aromatic CH (Ortho to Cyclopropane).[1]
120.1	Quaternary (Ar-C)	Ipsso carbon attached to Br (shielded by heavy atom effect).[1]
32.5	Quaternary (Cyclopropyl)	C1 of cyclopropane ring.[1]
15.8	(Cyclopropyl)	C2/C3 of cyclopropane ring.[1]

Experimental Protocols

Synthesis Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted nitrile). The standard route involves the alkylation of 4-bromophenylacetonitrile followed by controlled hydrolysis.[1]



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Figure 2: Synthetic route from commercial starting materials.[1]

Protocol: NMR Sample Preparation

To ensure high-resolution spectra free from artifacts:

- Solvent Selection: Use DMSO-
(99.9% D) for the best resolution of amide protons.[\[1\]](#)
is acceptable but may cause the amide signal to broaden into the baseline.[\[1\]](#)
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (common with amides due to H-bonding aggregation), filter through a cotton plug within a glass pipette directly into the NMR tube.[\[1\]](#)
- Acquisition:
 - Relaxation Delay (D1): Set to
s to ensure accurate integration of aromatic protons vs. the solvent residual peak.
 - Scans: 16 scans are sufficient for
H; 256–512 scans for
C.[\[1\]](#)

Protocol: Purity Determination (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
,
).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[\[1\]](#)
 - B: Acetonitrile + 0.1% Formic Acid.[\[1\]](#)
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide absorption).

- Retention Time: The amide typically elutes earlier than the corresponding nitrile precursor due to increased polarity.[1]

References

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Sources

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- [2. 1-\(4-bromophenyl\)cyclopropanecarboxamide | 847361-67-5 \[m.chemicalbook.com\]](#)
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